molecular formula C20H22O11 B12719744 Ammiol glucoside CAS No. 123715-08-2

Ammiol glucoside

Cat. No.: B12719744
CAS No.: 123715-08-2
M. Wt: 438.4 g/mol
InChI Key: CLABIQPMDJOSBJ-ZHQGELOASA-N
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Description

Ammiol glucoside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond this compound is derived from the plant Ammi visnaga, which is known for its medicinal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammiol glucoside typically involves the glycosylation of ammiol with glucose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to ammiol. Chemical synthesis, on the other hand, may involve the use of glycosyl halides or acetates in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may utilize biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation. This method is advantageous due to its specificity and efficiency. Alternatively, chemical synthesis on an industrial scale may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ammiol glucoside can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace one functional group in this compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce simpler alcohol derivatives.

Scientific Research Applications

Ammiol glucoside has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study glycosylation reactions and the properties of glycosides.

    Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.

    Medicine: this compound is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals, as well as in cosmetic formulations.

Mechanism of Action

The mechanism of action of ammiol glucoside involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of oxidative stress, modulation of inflammatory responses, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Ammiol glucoside can be compared with other glycosides, such as:

    Arbutin: Known for its skin-lightening properties.

    Salicin: Used for its anti-inflammatory effects.

    Rutin: Known for its antioxidant properties.

Uniqueness

What sets this compound apart is its unique combination of biological activities and its derivation from Ammi visnaga, which has a rich history of medicinal use

Properties

CAS No.

123715-08-2

Molecular Formula

C20H22O11

Molecular Weight

438.4 g/mol

IUPAC Name

4,9-dimethoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one

InChI

InChI=1S/C20H22O11/c1-26-16-9-3-4-28-17(9)19(27-2)18-12(16)10(22)5-8(30-18)7-29-20-15(25)14(24)13(23)11(6-21)31-20/h3-5,11,13-15,20-21,23-25H,6-7H2,1-2H3/t11-,13-,14+,15-,20-/m1/s1

InChI Key

CLABIQPMDJOSBJ-ZHQGELOASA-N

Isomeric SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)COC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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